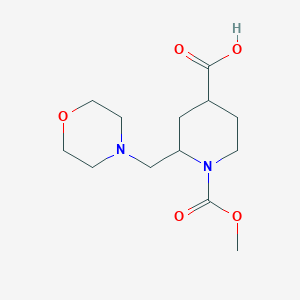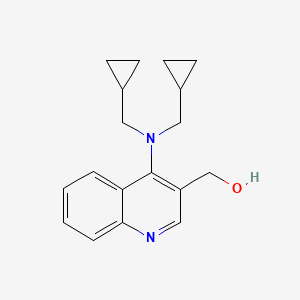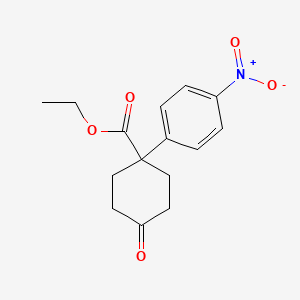![molecular formula C17H11N3O2 B11840909 3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 60045-38-7](/img/structure/B11840909.png)
3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines an imidazoquinazoline core with a hydroxybenzylidene moiety. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under specific conditions. One efficient method involves the use of visible light-induced condensation cyclization. In this process, 2-aminobenzamides and aldehydes are irradiated with visible light in the presence of a photocatalyst such as fluorescein and tert-butyl hydroperoxide (TBHP) as an oxidant. This method does not require a metal catalyst and can tolerate a broad scope of substrates, yielding the desired product in good to excellent yields .
Industrial Production Methods
The use of graphene oxide nanosheets as catalysts in aqueous media has been explored for the synthesis of related quinazolinone derivatives, suggesting potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazoquinazoline core can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or aqueous media .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced biological activities.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: It exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound has shown promise as a lead compound for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit key enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylases (HDACs), which are involved in cell proliferation and survival pathways. By inhibiting these enzymes, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolinones: These compounds share a similar quinazolinone core but lack the imidazo and benzylidene moieties.
Quinazolin-4(3H)-ones: These derivatives also contain the quinazolinone core but differ in their substitution patterns and functional groups.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazo core but are fused with a pyridine ring instead of a quinazoline ring
Uniqueness
The uniqueness of 3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one lies in its combined structural features, which confer a distinct set of biological activities and chemical reactivity. The presence of both the imidazoquinazoline core and the hydroxybenzylidene moiety allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
60045-38-7 |
|---|---|
Molecular Formula |
C17H11N3O2 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
4-[(2-hydroxyimidazo[1,2-c]quinazolin-3-yl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C17H11N3O2/c21-12-7-5-11(6-8-12)9-15-17(22)19-16-13-3-1-2-4-14(13)18-10-20(15)16/h1-10,22H |
InChI Key |
HZXRSCBRLIYOEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=C(N3C=N2)C=C4C=CC(=O)C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one](/img/structure/B11840873.png)

![3-Iodoimidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11840880.png)
![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11840888.png)


